3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Lipophilicity Drug-likeness Permeability

3-Cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocycle built on a partially saturated [1,2,4]triazolo[4,3-a]pyrazine core, substituted at the 3-position with a cyclopentyl ring and at the 8-position with a methyl group. These two substituents confer distinct physicochemical properties relative to simpler analogs, notably a computed XLogP3-AA of 0.6 and a molecular weight of 206.29 g/mol.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 1250876-63-1
Cat. No. B1454392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
CAS1250876-63-1
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCC1C2=NN=C(N2CCN1)C3CCCC3
InChIInChI=1S/C11H18N4/c1-8-10-13-14-11(9-4-2-3-5-9)15(10)7-6-12-8/h8-9,12H,2-7H2,1H3
InChIKeySKGNSJFJRJUZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1250876-63-1): Core Scaffold and Physicochemical Identity


3-Cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocycle built on a partially saturated [1,2,4]triazolo[4,3-a]pyrazine core, substituted at the 3-position with a cyclopentyl ring and at the 8-position with a methyl group. These two substituents confer distinct physicochemical properties relative to simpler analogs, notably a computed XLogP3-AA of 0.6 and a molecular weight of 206.29 g/mol [1]. The compound is primarily offered as a research intermediate (typical purity 95%), with the 8-methyl substituent introducing a stereogenic center that enables chiral resolution or diastereoselective derivatization .

Why Generic In-Class Substitution Fails for 3-Cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine


Triazolo[4,3-a]pyrazines are not a uniform class; the nature and position of substituents profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability. Removing the 8-methyl group (giving the des-methyl analog, CAS 1159530-90-1) lowers the computed XLogP3-AA from 0.6 to 0.2 and eliminates the chiral center, which can affect both target engagement and the ability to generate enantiomerically pure derivatives [1]. Conversely, removing the 3-cyclopentyl ring (giving the 8-methyl-only analog, CAS 1174644-89-3) drops the XLogP3-AA to −1.1, yielding a more hydrophilic scaffold with significantly altered permeability and solubility profiles [2]. Patent literature further demonstrates that the 8-methyl substitution is critical for selective NK-3 receptor antagonism within this scaffold, underscoring that generic interchange of in-class analogs is not biochemically neutral [3].

Quantitative Differentiation Evidence for 3-Cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Versus Closest Analogs


Lipophilicity Tuning: XLogP3-AA Comparison Across 3-Cyclopentyl and 8-Methyl Substitution Series

The target compound (3-cyclopentyl-8-methyl) displays a computed XLogP3-AA of 0.6, placing it in the optimal lipophilicity range for oral bioavailability and CNS penetration. By contrast, the des-methyl analog (3-cyclopentyl only) yields XLogP3-AA 0.2, and the 8-methyl-only analog shows XLogP3-AA −1.1. The addition of both substituents thus increases lipophilicity by 0.4 log unit over the des-methyl comparator and 1.7 log units over the des-cyclopentyl comparator, providing a quantifiable basis for selecting the scaffold with balanced polarity [1][2][3].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Hydrogen-Bonding Capacity Differentiation for Fragment-Based Design

With a molecular weight of 206.29 g/mol and 3 hydrogen-bond acceptors, the target compound sits in the upper fragment space, suitable for fragment-to-lead campaigns. The des-methyl analog (192.26 g/mol) is lighter, while the 8-methyl-only analog (138.17 g/mol) is a true fragment. The target compound's combination of higher MW and balanced hydrogen-bonding profile (1 HBD, 3 HBA) offers more vectors for elaboration than the smaller analogs without exceeding lead-likeness thresholds [1][2][3].

Fragment-based drug discovery Lead-likeness Molecular weight

Chiral Center Introduced by 8-Methyl Group Enables Stereoselective Synthesis

The 8-methyl substituent creates a stereogenic carbon (C8), yielding a racemic mixture unless resolved. This differentiates the target compound from the achiral des-methyl analog (CAS 1159530-90-1). The presence of the chiral center is essential for applications requiring enantiomerically pure intermediates, such as the synthesis of N-acyl-8-methyl-triazolo-pyrazine NK-3 antagonists where stereochemistry at C8 directly influences receptor selectivity [1][2]. The des-methyl analog lacks this stereochemical handle and cannot access the same chiral chemical space.

Chiral resolution Stereoselective synthesis Enantiomer

Rotatable Bond Count and Conformational Flexibility Relative to Analog Series

The target compound possesses one rotatable bond (the cyclopentyl ring attachment), identical to the des-methyl analog but contrasting with the 8-methyl-only analog which has zero rotatable bonds. This single rotatable bond permits limited conformational adaptation upon target binding, potentially enhancing induced-fit interactions without incurring a large entropic penalty seen in highly flexible molecules. The fully rigid 8-methyl-only analog (0 rotatable bonds) may be too constrained for some binding pockets [1][2][3].

Conformational flexibility Entropy Target binding

Prioritized Application Scenarios for 3-Cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Based on Differentiation Evidence


Lead Optimization in CNS-Penetrant Kinase or GPCR Programs

The target compound's XLogP3-AA of 0.6, combined with moderate molecular weight and single HBD, aligns with CNS MPO desirability criteria. Its lipophilicity balance (0.6 vs 0.2 for the des-methyl analog) positions it as a preferred starting scaffold for optimizing blood-brain barrier penetration in neurodegenerative or neuropsychiatric target programs, particularly where the triazolo[4,3-a]pyrazine core has validated kinase or GPCR activity [1].

Stereospecific NK-3 Antagonist Development

Patent EP2989103B1 explicitly describes N-acyl-(3-substituted)-(8-methyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. The 8-methyl chiral center is integral to the pharmacophore; the target compound provides the core scaffold for synthesizing these antagonists. Researchers pursuing NK-3 mediated disorders (e.g., schizophrenia, substance use disorders) should prioritize this compound over achiral analogs that lack the required stereochemical handle [2].

Fragment-to-Lead Campaigns Requiring Balanced Physicochemical Properties

At MW 206.29 with 3 HBA, 1 HBD, and XLogP3 0.6, the target compound sits within the 'sweet spot' for fragment elaboration. Its properties exceed those of the 8-methyl-only fragment (MW 138, XLogP3 −1.1) in terms of binding potential while remaining below lead-like thresholds. This makes it an efficient starting point for fragment growing or merging strategies aimed at antibacterial or anticancer targets validated for the triazolo[4,3-a]pyrazine class [3].

Chemical Biology Probe Synthesis Requiring Chiral Building Blocks

The presence of the C8 stereogenic center permits the synthesis of enantiomerically pure probes. Unlike the achiral des-methyl analog, the target compound can be resolved into enantiomers, enabling differential activity profiling. This is critical for target engagement studies requiring matched molecular pairs with stereochemistry as the sole variable [4].

Quote Request

Request a Quote for 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.